molecular formula C17H16ClN3 B11837148 N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride CAS No. 310462-68-1

N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride

Cat. No.: B11837148
CAS No.: 310462-68-1
M. Wt: 297.8 g/mol
InChI Key: RPKLOQZCBGTKHE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride is a heterocyclic compound with the molecular formula C17H16ClN3. It is a part of a class of compounds known for their diverse applications in medicinal chemistry, materials science, and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride typically involves the condensation of isatin with o-phenylenediamine, followed by N-methylation. The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed in the synthesis of related indoloquinoxaline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of microwave irradiation and nanoparticle catalysts has been proposed to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and indole derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride is unique due to its specific substitution pattern and the presence of the N,N-dimethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

310462-68-1

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

IUPAC Name

N,N-dimethyl-10H-indolo[3,2-b]quinolin-11-amine;hydrochloride

InChI

InChI=1S/C17H15N3.ClH/c1-20(2)17-12-8-4-6-10-14(12)18-15-11-7-3-5-9-13(11)19-16(15)17;/h3-10,19H,1-2H3;1H

InChI Key

RPKLOQZCBGTKHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2.Cl

Origin of Product

United States

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